molecular formula C17H29N5O3S B5559768 1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine

1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No. B5559768
M. Wt: 383.5 g/mol
InChI Key: YBCWPFNYLNYZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine" is of interest due to its structural features, which suggest potential for various biological activities. The presence of pyrazole and piperazine rings in its structure is notable, as these moieties are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical processes, including nucleophilic substitution reactions, amidation, and coupling reactions. For instance, the synthesis of pyrazole and piperazine derivatives often starts with the functionalization of the respective starting materials, followed by their subsequent coupling under controlled conditions to achieve high specificity and yield (Shim et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed insights into the geometry, conformation, and electronic structure of the molecule. These analyses reveal how structural elements influence the molecule's physical and chemical properties and its interaction with biological targets. For similar molecules, conformational studies using AM1 molecular orbital method have identified distinct conformations that contribute to their activity (Shim et al., 2002).

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Compounds structurally related to "1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine" have shown promising antibacterial efficacies. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and demonstrated potent antibacterial and cytotoxic activities against different bacterial strains. One particular derivative exhibited outstanding antibacterial effectiveness against E. coli, S. aureus, and S. mutans strains, as well as biofilm inhibition activities surpassing those of the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

G Protein-Biased Dopaminergics

Research into the development of G protein-biased dopaminergics has utilized compounds with a core structure similar to the subject chemical. These efforts have led to the discovery of high-affinity dopamine receptor partial agonists, demonstrating the potential for new therapeutic approaches in treating conditions like schizophrenia. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the core structure resulted in compounds that favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).

Molecular Interaction Studies

The molecular interaction of structurally related antagonists with cannabinoid receptors has been a subject of study. For example, an antagonist known as SR141716 demonstrated significant interaction with the CB1 cannabinoid receptor, providing insights into the design of cannabinoid receptor ligands and the development of new pharmacological agents (Shim et al., 2002).

properties

IUPAC Name

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3S/c1-14(2)12-15-13-16(19(3)18-15)17(23)20-8-10-22(11-9-20)26(24,25)21-6-4-5-7-21/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCWPFNYLNYZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine

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